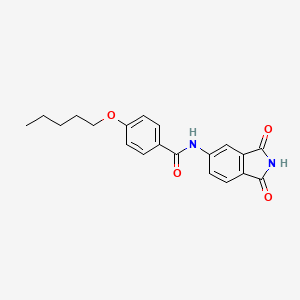

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pentyloxy)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-2-3-4-11-26-15-8-5-13(6-9-15)18(23)21-14-7-10-16-17(12-14)20(25)22-19(16)24/h5-10,12H,2-4,11H2,1H3,(H,21,23)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPJPQCAWGETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pentyloxy)benzamide typically involves the reaction of 4-pentoxybenzoic acid with an appropriate isoindole derivative. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pentyloxy)benzamide exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| A549 | 10 | Cell cycle arrest at G2/M phase |

| MCF-7 | 12 | Inhibition of topoisomerase II |

The compound's mechanism involves the inhibition of topoisomerase II, an enzyme essential for DNA replication and transcription, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antiviral Activity

This compound has also shown potential antiviral properties. Similar compounds have been investigated for their ability to inhibit viral replication through interference with nucleic acid synthesis pathways. The structural characteristics of this compound suggest it may enhance interferon production, which is crucial for the immune response against viral infections .

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against multiple cancer types. The study reported that the compound significantly reduced cell viability in breast and lung cancer cell lines compared to controls .

Case Study: Antiviral Potential

Another investigation focused on the antiviral potential of this compound against influenza viruses. The study indicated that derivatives with similar structures could inhibit viral RNA polymerase activity, suggesting that this compound might be effective against various RNA viruses .

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole core can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The benzamide moiety may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

- Medicinal Chemistry : The isoindole-dione moiety in the target compound may synergize with alkoxy chains to optimize both target engagement (via rigidity) and bioavailability (via lipophilicity).

- PROTAC Design : suggests that isoindole-dione derivatives are viable E3 ligase recruiters, positioning the target compound for exploration in targeted degradation platforms .

- Antimicrobial Potential: Analogous metal complexes () warrant evaluation of the target compound’s chelation capacity and activity against resistant pathogens.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pentyloxy)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic effects. This article delves into its biological activity, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

- Molecular Formula : C15H17N3O4

- Molecular Weight : 301.31 g/mol

- CAS Number : Not specifically listed; related compounds include N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide (CAS No. 92048647) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression. The isoindole structure is known for its ability to modulate signaling pathways that affect cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Studies have shown that isoindole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with the isoindole moiety have been linked to the inhibition of COX enzymes, which are often overexpressed in tumors .

- Anti-inflammatory Effects : The dioxo moiety may contribute to anti-inflammatory properties by inhibiting cyclooxygenase (COX) pathways, leading to reduced production of pro-inflammatory prostaglandins .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide | Induces apoptosis in cancer cells |

| Anti-inflammatory | Various isoindole derivatives | Inhibition of COX enzymes; reduced inflammation |

| Vasorelaxation | 1,3-Dihydro derivatives | Exhibits vasorelaxant activity |

Case Studies

- Vasorelaxant Activity : A study on related isoindole compounds demonstrated significant vasorelaxant effects in vitro. The mechanism was attributed to the inhibition of calcium channels and modulation of nitric oxide pathways .

- Anticancer Mechanism : Research involving similar compounds indicated that they could effectively reduce tumor growth in xenograft models by targeting the COX pathway and promoting apoptosis through caspase activation .

- Pharmacokinetics and Toxicity : Investigations into the pharmacokinetics of related isoindole compounds revealed favorable absorption profiles with moderate toxicity levels, suggesting potential for therapeutic applications with careful dosage management .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pentyloxy)benzamide, and what intermediates are critical?

The synthesis typically involves coupling a 1,3-dioxoisoindole derivative with a 4-(pentyloxy)benzoyl moiety. A key intermediate is 4-(pentyloxy)benzoyl chloride , which is reacted with 5-amino-1,3-dioxoisoindoline under amide-forming conditions. Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) are often used to activate carboxylic acids for coupling, as demonstrated in analogous bifunctional compound syntheses . Purification via preparative HPLC with gradients of acetonitrile/water (e.g., 20% to 60% acetonitrile over 8 minutes) ensures high purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Spectroscopic Methods :

- Chromatography :

- Mass Spectrometry :

Advanced Research Questions

Q. What strategies improve the compound’s solubility and bioavailability in preclinical studies?

- Formulation Optimization : Use co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin-based complexes to enhance aqueous solubility .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) on the pentyloxy chain while maintaining target affinity. Evidence from analogs shows that fluorination or methoxy substitutions on aryl rings can balance lipophilicity and solubility .

- Pharmacokinetic Profiling : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to identify metabolic hotspots and guide prodrug design .

Q. How does this compound interact with target proteins, and what experimental approaches validate its mechanism?

- Target Engagement :

- Mechanistic Studies :

Q. What are common sources of variability in biological activity data, and how can researchers address them?

- Experimental Variability :

- Data Contradictions :

Methodological Considerations

Q. How can researchers design SAR (Structure-Activity Relationship) studies for analogs of this compound?

- Core Modifications :

- Functional Group Additions :

- High-Throughput Screening :

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

- X-ray Crystallography : Resolve binding poses in co-crystals with target proteins (e.g., AR-ligand binding domain) .

- 2D NMR (e.g., COSY, NOESY) : Assign stereochemistry in chiral derivatives and confirm regioselectivity in substituted isoindole rings .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform synthesis/purification in a fume hood due to potential dust generation (WGK 3 hazard classification) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.